AZD2423

描述

AZD2423 是一种强效且选择性的趋化因子受体 2 (CCR2) 的负向变构调节剂。 该化合物在靶向 CCR2 方面显示出巨大的潜力,CCR2 在炎症条件下单核细胞的血管外渗和迁移中起着至关重要的作用 .

准备方法

AZD2423 的合成涉及使用一氧化碳进行的两步羰基化反应。该反应在高压釜中进行,釜中包含胺前体、叠氮化物前体、铑二聚体和 dppe 在四氢呋喃中,在 120°C 下反应 5 分钟。 随后进行酸脱保护步骤,然后进行高效液相色谱和固相萃取纯化 . This compound 的工业生产方法没有得到广泛的记录,但所描述的合成路线为进一步优化和放大提供了基础。

化学反应分析

AZD2423 主要进行羰基化反应。使用高效液相色谱分析化合物的稳定性和放射化学产率。 这些反应形成的主要产物是 this compound 的放射性标记版本,用于正电子发射断层扫描成像 .

科学研究应用

Scientific Research Applications

AZD2423 has been extensively studied for its applications in several domains:

Imaging Applications

This compound is utilized as a radiolabeled probe for positron emission tomography (PET) imaging to visualize CCR2 expression in vivo. The compound was successfully radiolabeled with carbon-11, demonstrating high radiochemical purity and specific binding to CCR2 in preclinical studies .

Key Findings:

- Preliminary PET imaging in non-human primates (NHPs) indicated low brain permeability but significant uptake in peripheral organs such as the thyroid gland, supporting its application as a biomarker for inflammatory diseases .

- The ability to visualize CCR2 expression opens avenues for studying inflammatory processes and monitoring therapeutic responses.

Therapeutic Applications

This compound is being explored as a therapeutic agent for conditions characterized by excessive inflammation and monocyte recruitment, such as neuropathic pain and chronic obstructive pulmonary disease (COPD).

Clinical Trials:

- A Phase 2 clinical trial assessed the analgesic efficacy of this compound compared to placebo in patients with posttraumatic neuralgia, indicating its potential role in pain management .

- Another study focused on the pharmacokinetics and safety profile of this compound, revealing important insights into its tolerability among healthy volunteers .

Case Study 1: Imaging Biomarker Development

In a study aimed at developing imaging biomarkers for inflammatory diseases, this compound was radiolabeled using carbon monoxide carbonylation methods. The resulting compound demonstrated specific binding properties that are crucial for visualizing CCR2 expression in tissues outside the brain, highlighting its potential utility in clinical settings for monitoring disease progression and treatment response .

Case Study 2: Pain Management

A randomized controlled trial evaluated the efficacy of this compound in treating posttraumatic neuralgia. The results indicated that patients receiving this compound experienced significant pain relief compared to those on placebo, suggesting that modulation of CCR2 pathways could be an effective strategy for managing neuropathic pain .

作用机制

AZD2423 作为趋化因子受体 2 (CCR2) 的非竞争性负向变构调节剂发挥作用。通过与 CCR2 结合,它抑制受体与其配体(如单核细胞趋化蛋白 1 (CCL2))的相互作用。 这种抑制作用阻止了单核细胞的迁移和浸润,从而减少炎症 .

相似化合物的比较

AZD2423 作为 CCR2 调节剂具有高度选择性和效力,这一点是独一无二的。类似的化合物包括:

西尼曲维罗美磺酸盐: 一种具有抗炎和抗感染活性的双重 CCR2/CCR5 拮抗剂.

PF-4136309: 一种特异性且口服生物利用度高的 CCR2 拮抗剂.

BMS CCR2 22: 一种强效且选择性的 CCR2 拮抗剂,具有多种抑制活性.

这些化合物都具有靶向 CCR2 的共同特征,但在选择性、效力和额外的受体靶点方面有所不同。

生物活性

AZD2423 is a novel chemokine receptor 2 (CCR2) antagonist developed by AstraZeneca, primarily investigated for its potential therapeutic effects in conditions such as chronic pain and inflammatory diseases. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial outcomes, and its mechanism of action.

This compound functions by inhibiting the CCR2 receptor, which is involved in the chemotactic signaling pathway mediated by CCL2 (C-C motif chemokine 2). The CCL2/CCR2 axis plays a critical role in recruiting monocytes to sites of inflammation and tumor microenvironments. By blocking this pathway, this compound aims to reduce inflammation and modulate pain responses.

Efficacy in Pain Management

Numerous studies have evaluated the efficacy of this compound in managing pain associated with various conditions. A significant clinical trial assessed its effects on posttraumatic neuralgia:

- Study Design : A randomized, double-blind, placebo-controlled trial involving 133 patients.

- Dosage : Participants received either 20 mg or 150 mg of this compound or a placebo for 28 days.

- Primary Outcome : The primary efficacy variable was the change in average pain score measured by a numerical rating scale (NRS).

Results :

- No significant difference was observed between the this compound groups and placebo concerning the primary outcome (NRS average pain scores) .

- However, secondary measures indicated trends towards larger reductions in Neuropathic Pain Symptom Inventory (NPSI) scores for the higher dose group .

The following table summarizes key findings from this trial:

| Parameter | This compound 20 mg | This compound 150 mg | Placebo |

|---|---|---|---|

| Change in NRS Average Pain Score | -1.54 | -1.53 | -1.44 |

| Change in NPSI Total Score | Not significantly different | Larger reduction observed | Not applicable |

| Adverse Events | Similar frequency to placebo | Similar frequency to placebo | N/A |

Safety Profile

This compound was generally well-tolerated across studies. The most common adverse events included headache, dizziness, and nausea, with frequencies comparable to those observed in placebo groups . Serious adverse events were reported but were not deemed causally related to the drug, suggesting a favorable safety profile overall.

Clinical Trials Overview

This compound has been evaluated in several clinical trials targeting various conditions:

-

Chronic Obstructive Pulmonary Disease (COPD) :

- ClinicalTrials.gov Identifier: NCT01153321

- Status: Completed with inhibition effects noted.

- Post-Traumatic Neuralgia :

- Painful Diabetic Polyneuropathy :

Case Studies

In addition to clinical trials, case studies have provided insights into the biological activity of this compound:

- A study focusing on patients with chronic pain conditions indicated that while this compound did not significantly alter overall pain scores, it showed potential benefits in specific sensory components of pain, particularly related to allodynia .

- Another case study highlighted the modulation of plasma CCL2 levels following treatment with this compound, indicating engagement with its target receptor .

属性

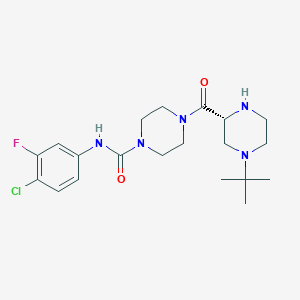

IUPAC Name |

4-[(2R)-4-tert-butylpiperazine-2-carbonyl]-N-(4-chloro-3-fluorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29ClFN5O2/c1-20(2,3)27-7-6-23-17(13-27)18(28)25-8-10-26(11-9-25)19(29)24-14-4-5-15(21)16(22)12-14/h4-5,12,17,23H,6-11,13H2,1-3H3,(H,24,29)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWQVWAIVQXPJY-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCNC(C1)C(=O)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)N1CCN[C@H](C1)C(=O)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229603-37-5 | |

| Record name | AZD-2423 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229603375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-2423 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W47471992 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。